molecular formula C23H16N4O4 B2556067 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 952968-75-1

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2556067
CAS No.: 952968-75-1
M. Wt: 412.405
InChI Key: ZVTPNEUCUUOZLA-UHFFFAOYSA-N
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Description

This compound features a 2-oxo-2H-chromene-3-carboxamide core linked to a substituted imidazo[1,2-b]pyridazine moiety via a phenyl ring. The imidazo[1,2-b]pyridazine group introduces a fused bicyclic heterocycle, which enhances structural rigidity and may improve target binding affinity. The methoxy substituent at the 6-position of the imidazopyridazine likely modulates electronic and steric properties, influencing solubility and metabolic stability .

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O4/c1-30-21-10-9-20-25-18(13-27(20)26-21)14-6-4-7-16(11-14)24-22(28)17-12-15-5-2-3-8-19(15)31-23(17)29/h2-13H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTPNEUCUUOZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of structural motifs that contribute to its biological activity. It includes an imidazo[1,2-b]pyridazine moiety, a chromene core, and a carboxamide functional group. The molecular formula is C21H18N4O3C_{21}H_{18}N_{4}O_{3} with a molecular weight of approximately 378.39 g/mol.

Property Value
Molecular FormulaC21H18N4O3
Molecular Weight378.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[1,2-b]pyridazine Core : Achieved through cyclization reactions under acidic or basic conditions.
  • Attachment of the Chromene Moiety : This can be performed through coupling reactions involving appropriate precursors.
  • Final Functionalization : The introduction of the carboxamide group is usually done via acylation reactions.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM . This suggests potential applications in treating tuberculosis and other bacterial infections.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory diseases.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-b]pyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate cellular pathways involved in signal transduction .

Case Studies and Research Findings

Several studies have explored the biological activities of this class of compounds:

  • Antitubercular Activity : A study demonstrated that related compounds significantly inhibited the growth of Mycobacterium tuberculosis in vitro .
  • Anti-cancer Potential : Another investigation indicated that imidazo[1,2-b]pyridazine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
  • In Vivo Efficacy : In vivo studies have shown promising results for these compounds in animal models, where they effectively reduced tumor sizes and improved survival rates compared to controls .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core motifs, substituent effects, and inferred biological implications.

Structural Analogues of Chromene-3-Carboxamide Derivatives

a. Hydrazide Derivatives (Compounds 3a–3d, 7)

  • Core Structure : These compounds replace the carboxamide group with a carbohydrazide, forming Schiff bases (e.g., N'-benzylidene-2-oxo-2H-chromene-3-carbohydrazide) .
  • Hydroxy groups (e.g., 3b, 3d) improve water solubility but may reduce stability under acidic conditions .
  • Biological Activity : Tested for antimicrobial activity; 3c (4-Cl) showed moderate efficacy against S. aureus (MIC = 32 µg/mL) .

b. Pyridazine-Linked Chromenes (Compounds 5, 6)

  • Core Structure : Feature a pyridazine-dione or tetrahydro pyridazine-dione linked to the chromene carbonyl .
  • Key Differences : Lack the fused imidazopyridazine system, reducing structural complexity and rigidity compared to the target compound.
  • Activity: Not directly evaluated in the evidence, but pyridazine derivatives are associated with anti-cancer and anti-inflammatory effects .

c. Peptidomimetic Aldehyde (Compound 18o)

  • Core Structure : Combines chromene-3-carboxamide with a peptidomimetic aldehyde chain .
  • Key Differences: The aldehyde group enables covalent binding to proteasome active sites, unlike the target compound’s non-covalent interactions inferred from its structure.
  • Biological Activity : Demonstrated proteasome inhibitory activity (IC₅₀ = 12 nM) in cancer cell models .
Key Structural and Functional Contrasts
Compound Name Core Structure Substituents/Modifications Inferred/Potential Activity Key Findings
Target Compound Chromene-3-carboxamide + imidazopyridazine 6-methoxyimidazo[1,2-b]pyridazin-2-yl Kinase inhibition, antimicrobial Rigid scaffold enhances binding
3a–3d , 7 (Hydrazides) Chromene-3-carbohydrazide Varied benzylidene substituents Antimicrobial 3c (4-Cl): MIC = 32 µg/mL
5 , 6 (Pyridazine-diones) Chromene + pyridazine-dione Non-fused pyridazine Anti-inflammatory Simpler structure, lower potency
18o (Peptidomimetic aldehyde) Chromene-3-carboxamide + peptide Aldehyde functional group Proteasome inhibition IC₅₀ = 12 nM
Structure-Activity Relationship (SAR) Insights
  • Methoxy Substitution : The 6-methoxy group in the target compound may enhance metabolic stability compared to unsubstituted imidazopyridazines, as seen in kinase inhibitors .
  • Fused vs. Non-Fused Heterocycles: The imidazo[1,2-b]pyridazine in the target compound likely improves target engagement compared to non-fused pyridazines (e.g., 5, 6) due to reduced conformational flexibility .
  • Carboxamide vs. Hydrazide : The carboxamide linkage (target compound) supports stable hydrogen bonding, whereas hydrazides (e.g., 3a–3d ) may undergo hydrolysis, limiting in vivo applications .

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